molecular formula C10H12O B14113811 Ether, 1-methylallyl phenyl CAS No. 22509-78-0

Ether, 1-methylallyl phenyl

Cat. No.: B14113811
CAS No.: 22509-78-0
M. Wt: 148.20 g/mol
InChI Key: DTMRXFIDQOGVJS-UHFFFAOYSA-N
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Description

Ether, 1-methylallyl phenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a phenyl group (C6H5) and a 1-methylallyl group (CH2=CH-CH2-CH3) connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 1-methylallyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-methylallyl phenyl ether, the phenoxide ion (C6H5O-) would react with 1-methylallyl bromide (CH2=CH-CH2-CH2Br) under basic conditions .

Industrial Production Methods

Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like 1-methylallyl phenyl ether, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methylallyl phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ether, 1-methylallyl phenyl, also known as methallyl phenyl ether, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O. It is a clear, colorless liquid that has a distinct ether-like odor. This compound is used in various chemical reactions and industrial applications because of its unique chemical properties.

Scientific Research Applications

Methallyl phenyl ether has several applications in scientific research:

  • Chemistry It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
  • Biology It serves as a precursor in the synthesis of biologically active compounds. Its derivatives have demonstrated potential antimicrobial properties. Compounds derived from methallyl phenyl ether have been tested for their efficacy against certain bacterial strains, suggesting that modifications of this compound could lead to biologically active molecules.
  • Medicine Research is ongoing to explore its potential in drug development. Recent findings suggest that this compound may have neuroprotective effects and has been observed to influence pathways involved in neuronal survival and repair, which could be beneficial in conditions such as neurodegenerative diseases.
  • Industry It is used in the production of polymers, resins, and other industrial chemicals.

The biological activity of methallyl phenyl ether has been explored in various studies. Studies indicate that it exhibits activity against certain bacterial strains, although the specific mechanisms remain under investigation. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity. Research has shown that this compound may possess cytotoxic properties against various cancer cell lines and can induce apoptosis (programmed cell death) in these cells, making it a candidate for further exploration in cancer therapy.

Silylation of Alcohols

Methallylsilanes, which are related to methallyl phenyl ether, have been explored for the efficient silylation of alcohols.

Reactions with Amines

The ability of methallyl phenyl ether to react with various amines has been explored extensively, leading to the development of new amine derivatives with potential applications in medicinal chemistry. The use of palladium catalysts has been highlighted as a method to facilitate these reactions efficiently.

Methallyl phenyl ether undergoes various chemical reactions:

  • Oxidation It can be oxidized to form corresponding phenols and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert it into hydrocarbons. Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
  • Substitution It can undergo nucleophilic substitution reactions, especially in the presence of strong acids like hydrobromic acid or hydroiodic acid. Strong acids such as hydrobromic acid or hydroiodic acid are used to cleave the ether bond.

Mechanism of Action

The mechanism of action of 1-methylallyl phenyl ether involves its interaction with molecular targets through its ether linkage and aromatic ring. The phenyl group can participate in π-π interactions, while the ether oxygen can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methylallyl phenyl ether is unique due to the presence of the 1-methylallyl group, which imparts different chemical properties and reactivity compared to other ethers. This unique structure allows for specific applications and interactions that are not possible with simpler ethers .

Biological Activity

Ether, 1-methylallyl phenyl (C10H12O), is an organic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by a phenyl group attached to an ether moiety with a methylallyl substituent. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

This compound is a colorless liquid with a pleasant odor. Its molecular weight is approximately 148.20 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells .
  • Anti-inflammatory Effects : Some research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activity and disrupt cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in MCF-7 and DU145 cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial and fungal pathogens. The compound showed promising antimicrobial activity, particularly against Gram-positive bacteria .
  • Inflammation Model : Research involving inflammatory models demonstrated that this compound could reduce inflammation markers in vitro, indicating its potential therapeutic role in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTest SubjectResultReference
AntimicrobialVarious pathogensSignificant inhibition
AnticancerMCF-7 cell lineGrowth inhibition observed
Anti-inflammatoryInflammatory modelsReduced inflammation markers

Q & A

Q. Basic Synthesis and Structural Confirmation

Q: What is the standard synthetic route for 1-methylallyl phenyl ether, and how is its structure validated? A: 1-Methylallyl phenyl ether is synthesized via thermal rearrangement of dienones (e.g., 6-(trans-2-butenyl)-4,6-dimethylcyclohexa-2,4-dien-1-one) at 100–120°C. Reaction progress is monitored by observing the disappearance of UV absorption at 323 nm. Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm structural integrity. Key spectral features include a three-proton doublet (δ 7.76–7.78, J = 6.3 Hz) and aromatic signals (δ 3.2–3.7) in NMR, alongside characteristic IR stretches for ether linkages .

Q. Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in spectral data (e.g., NMR) for 1-methylallyl phenyl ether derivatives? A: Contradictions in NMR data may arise from stereochemical variations or impurities. Advanced techniques such as 2D NMR (COSY, HSQC) can clarify coupling patterns and carbon-proton correlations. Computational modeling (DFT-based chemical shift predictions) and comparison with synthesized standards are recommended. For example, thermal rearrangement byproducts like 2,4-dimethylphenol (3% impurity) can be identified via gas chromatography (GC) and excluded during purification .

Q. Experimental Design for Thermal Rearrangement

Q: What critical parameters govern the efficiency of thermal rearrangement in synthesizing 1-methylallyl phenyl ether? A: Key factors include:

  • Temperature: Optimal range: 100–120°C. Lower temperatures slow reaction kinetics; higher temperatures risk decomposition.
  • Atmosphere: Inert conditions (e.g., nitrogen) prevent oxidation of the allyl group.
  • Catalysts: While not explicitly mentioned in current studies, Lewis acids (e.g., AlCl₃) could be explored to accelerate rearrangement.
  • Monitoring: UV spectroscopy tracks dienone consumption, while vapor-phase chromatography (vpc) ensures product purity (>99.5%) .

Q. Addressing Purity Discrepancies

Q: How should researchers address inconsistent purity results between GC and NMR for 1-methylallyl phenyl ether batches? A: GC may overestimate purity due to volatile impurities (e.g., residual solvents), whereas NMR detects non-volatile contaminants. Cross-validation with HPLC (high-performance liquid chromatography) and mass spectrometry (MS) is advised. For example, GC-MS can identify low-molecular-weight byproducts, while quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides accurate molar purity .

Q. Toxicity and Genotoxicity Assessment

Q: What methodologies are appropriate for evaluating the genotoxic potential of 1-methylallyl phenyl ether? A: While no direct data exists for this compound, analogous glycidyl ethers (e.g., phenyl glycidyl ether) are assessed via:

  • Ames Test: Bacterial reverse mutation assay (OECD 471) to detect mutagenicity.
  • Micronucleus Assay: In vitro mammalian cell tests (OECD 487) to identify clastogenicity.
  • In Vivo Studies: Rodent models for chromosomal aberrations. Researchers should prioritize these assays given structural similarities to Group 2B carcinogens .

Q. Environmental Degradation Studies

Q: How can the biodegradation of 1-methylallyl phenyl ether in aquatic systems be evaluated? A: Modified OECD 301 tests (e.g., closed bottle or manometric respirometry) measure biochemical oxygen demand (BOD) over 28 days. Aerobic degradation can be assessed using activated sludge inoculum (30 mg/L) to estimate half-life. Additionally, LC-MS/MS monitors degradation intermediates, while microbial community analysis (16S rRNA sequencing) identifies degradative species .

Properties

CAS No.

22509-78-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

but-3-en-2-yloxybenzene

InChI

InChI=1S/C10H12O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

DTMRXFIDQOGVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1=CC=CC=C1

Origin of Product

United States

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